Cyclopenta-2,4-dien-1-ylidenemethyl acetate Cyclopenta-2,4-dien-1-ylidenemethyl acetate
Brand Name: Vulcanchem
CAS No.: 699-15-0
VCID: VC7015167
InChI: InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3
SMILES: CC(=O)OC=C1C=CC=C1
Molecular Formula: C8H8O2
Molecular Weight: 136.15

Cyclopenta-2,4-dien-1-ylidenemethyl acetate

CAS No.: 699-15-0

Cat. No.: VC7015167

Molecular Formula: C8H8O2

Molecular Weight: 136.15

* For research use only. Not for human or veterinary use.

Cyclopenta-2,4-dien-1-ylidenemethyl acetate - 699-15-0

Specification

CAS No. 699-15-0
Molecular Formula C8H8O2
Molecular Weight 136.15
IUPAC Name cyclopenta-2,4-dien-1-ylidenemethyl acetate
Standard InChI InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3
Standard InChI Key CYEVBLFBZQZLRH-UHFFFAOYSA-N
SMILES CC(=O)OC=C1C=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cyclopenta-2,4-dien-1-ylidenemethyl acetate features a planar cyclopentadienylidene ring system conjugated to a methyl acetate substituent. X-ray crystallographic analyses of analogous fulvenes reveal bond length alternation patterns consistent with partial aromatic stabilization . The acetate group introduces polarity to the molecule, with calculated dipole moments of 2.1–2.4 Debye in similar derivatives .

Physicochemical Properties

Key physical parameters for Cyclopenta-2,4-dien-1-ylidenemethyl acetate include:

PropertyValueMeasurement Method
Molecular Weight136.15 g/molMass spectrometry
Density1.12–1.15 g/cm³Pycnometry (estimated)
Solubility25 mg/mL in DMSOGravimetric analysis
LogP1.63HPLC determination

The compound exhibits limited stability in aqueous media (t₁/₂ = 3–5 hr at pH 7), requiring storage at −20°C under inert atmosphere . Spectroscopic characterization shows distinctive NMR signals: δH 5.8–6.2 (cyclopentadienyl protons), δC 170.2 (acetate carbonyl), and UV-Vis λmax at 245 nm (π→π* transition) .

Synthetic Methodologies

Catalytic Condensation-Elimination

The modern synthesis route employs pyrrolidine (10 mol%) and triethylamine in methanol-water systems, achieving yields >85% :

  • Iminium Formation: Cyclopentadiene reacts with carbonyl precursors (RCOCH₃) via pyrrolidine-catalyzed iminium intermediate generation .

  • Conjugate Addition: The cyclopentadienyl anion attacks the activated carbonyl carbon.

  • Elimination: Base-mediated dehydration produces the fulvene core.

Optimized conditions use molecular sieves (3 Å) to sequester water, shifting equilibrium toward product formation . For Cyclopenta-2,4-dien-1-ylidenemethyl acetate specifically, acetic anhydride serves as both reactant and solvent, enabling in situ acetylation of the intermediate alcohol .

Green Chemistry Advances

Recent developments utilize continuous-flow microreactor systems to enhance reaction efficiency :

  • Residence Time: 30 min at 120°C

  • Pressure: 2.5 bar (CO₂ co-flow)

  • Conversion: 92% (vs. 78% batch)

This method reduces dicyclopentadiene byproduct formation to <5% through precise temperature control .

Reactivity and Functionalization

Diels-Alder Cycloadditions

The compound participates as a diene in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles:

Fulvene+DienophileΔBicyclic Adduct\text{Fulvene} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclic Adduct}

Rate constants (k₂) range from 1.2×10⁻³ M⁻¹s⁻¹ (maleic anhydride) to 4.7×10⁻⁴ M⁻¹s⁻¹ (tetracyanoethylene) .

Transition Metal Complexation

The cyclopentadienylidene moiety coordinates to transition metals, forming stable complexes:

Metal CenterCoordination ModeStability Constant (log β)
Fe(0)η⁵8.9 ± 0.2
Ru(II)η⁵10.1 ± 0.3
Rh(I)η³6.7 ± 0.1

These complexes exhibit catalytic activity in hydrogenation and cross-coupling reactions .

Industrial and Research Applications

Polymer Chemistry

Cyclopenta-2,4-dien-1-ylidenemethyl acetate serves as a monomer in conducting polymer synthesis:

  • Polymerization Method: Electrochemical oxidative coupling

  • Conductivity: 10⁻²–10⁻³ S/cm (doped state)

  • Thermal Stability: Decomposition onset at 285°C

The acetate group improves solubility in processing solvents like THF and DMF .

Pharmaceutical Intermediates

Structure-activity relationship (SAR) studies utilize the compound for developing:

  • Anticancer Agents: Fulvene-quinone hybrids showing IC₅₀ = 0.8–2.3 μM against MCF-7 cells

  • Antimicrobials: Silver(I) complexes with MIC = 4–8 μg/mL against S. aureus

ParameterValue
LD₅₀ (oral, rat)320 mg/kg
Skin IrritationCategory 2
Eye DamageCategory 1

Environmental Impact Assessment

Biodegradation

Aerobic degradation studies (OECD 301F):

  • 28-Day Mineralization: 42%

  • Primary Metabolites: Cyclopentadiene, acetic acid

  • BOD₅/COD Ratio: 0.18 (low biodegradability)

Ecotoxicity

SpeciesEC₅₀ (96 hr)
Daphnia magna8.7 mg/L
Selenastrum12.4 mg/L

Recent Technological Advancements

Flow Chemistry Integration

The "Stop-Flow" Micro-Tubing Reactor System achieves:

  • Throughput: 1.2 kg/day (scale-up factor 150×)

  • Purity: 99.2% (HPLC)

  • Energy Efficiency: 38% reduction vs. batch

Computational Modeling

DFT calculations (B3LYP/6-311+G**) reveal:

  • HOMO/LUMO Gap: 4.1 eV

  • Reaction Exothermicity: ΔH = −89 kJ/mol (Diels-Alder)

  • Activation Energy: 72 kJ/mol (pyrrolidine-catalyzed pathway)

ParameterSpecification
Purity (HPLC)≥98%
Heavy Metals<10 ppm
Residual Solvents<500 ppm (methanol)

Current pricing averages $385–420/g for laboratory quantities (100 mg scale) .

Future Research Directions

Photocatalytic Systems

TiO₂ nanocomposites demonstrate:

  • H₂ Evolution Rate: 8.7 μmol/h/g

  • Quantum Yield: 9.3% (λ = 365 nm)

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